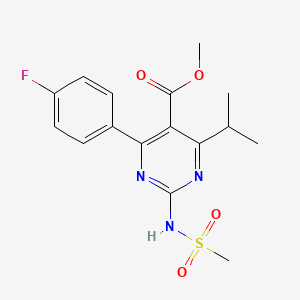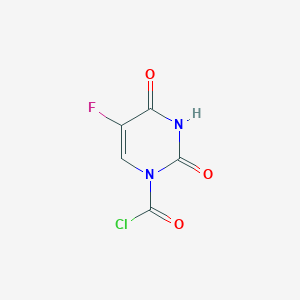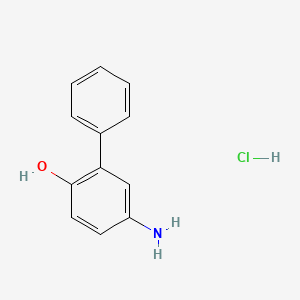![molecular formula C12H21ClN2O3S B13421715 N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13421715.png)
N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride, also known as sotalol hydrochloride, is a medication used primarily for the treatment of abnormal heart rhythms. It is a non-selective beta-adrenergic receptor blocker with additional potassium channel blocking properties. This compound is known for its dual action, making it effective in managing both ventricular and atrial arrhythmias .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride involves several steps. One common method includes the reaction of 4-(2-hydroxyethyl)phenylmethanesulfonamide with isopropylamine under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process includes purification steps such as crystallization and filtration to obtain the final product in its pure form. Quality control measures are implemented to ensure the consistency and safety of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different analogs with varying pharmacological properties.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical method development and validation.
Biology: The compound is studied for its effects on cellular signaling pathways and ion channels.
Medicine: It is extensively researched for its therapeutic potential in treating arrhythmias and other cardiovascular conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a quality control standard in drug manufacturing
Wirkmechanismus
The mechanism of action of N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride involves its dual role as a beta-adrenergic receptor blocker and a potassium channel blocker. By blocking beta-adrenergic receptors, it reduces the heart rate and contractility, which helps in managing arrhythmias. Additionally, its potassium channel blocking properties prolong the repolarization phase of the cardiac action potential, further stabilizing the heart rhythm .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: Another non-selective beta-blocker used for treating arrhythmias but lacks potassium channel blocking properties.
Amiodarone: A potassium channel blocker with additional antiarrhythmic properties but has a different chemical structure.
Metoprolol: A selective beta-1 blocker used for similar indications but with a different pharmacological profile
Uniqueness
N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride is unique due to its dual action as both a beta-blocker and a potassium channel blocker. This combination makes it particularly effective in managing a wide range of arrhythmias compared to other compounds that may only target one pathway .
Eigenschaften
Molekularformel |
C12H21ClN2O3S |
|---|---|
Molekulargewicht |
308.83 g/mol |
IUPAC-Name |
N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-12(8-15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H |
InChI-Schlüssel |
AYZPQJDJFCKNSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(CO)C1=CC=C(C=C1)NS(=O)(=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)











